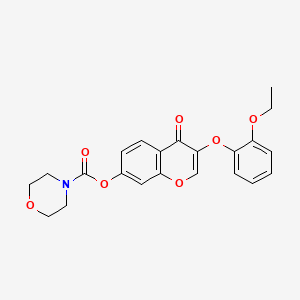![molecular formula C11H17N3O2 B2364432 N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2411273-69-1](/img/structure/B2364432.png)
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mécanisme D'action
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G protein-coupled receptor family. The mGluR5 receptor is widely distributed in the central nervous system and is involved in various physiological processes, including synaptic plasticity, learning, and memory. N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the excitability of neurons.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to decrease glutamate release in the brain, which is a major excitatory neurotransmitter. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. Additionally, N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for specific targeting of this receptor. It is also relatively stable and has a long half-life, which allows for prolonged exposure to the receptor. However, N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide. One direction is the development of more potent and selective antagonists of the mGluR5 receptor. Another direction is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, as well as the potential therapeutic applications of mGluR5 antagonists in these disorders. Additionally, the development of novel drug delivery methods for N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide could improve its efficacy and reduce its side effects.
Méthodes De Synthèse
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylpyrazole with 2-bromoethyl methyl ether, followed by the reaction with 2-cyano-N-(2-methoxyethyl)acetamide. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by the reaction with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide has been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-11(15)14(7-8-16-3)9-10-5-6-12-13(10)2/h4-6H,1,7-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMMFPBPINIMAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(CCOC)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

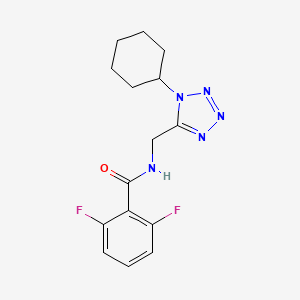

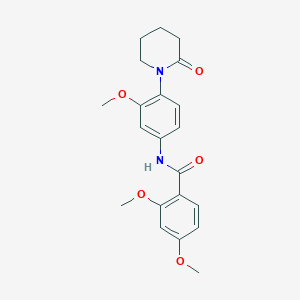
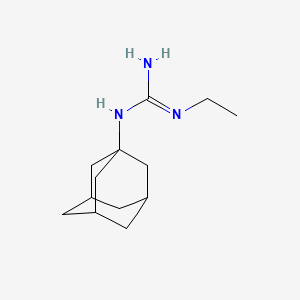
![3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)
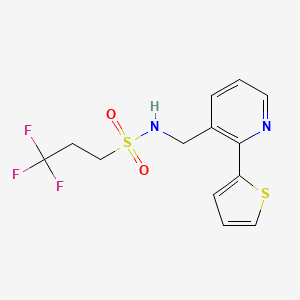
![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)
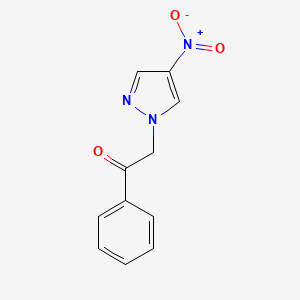
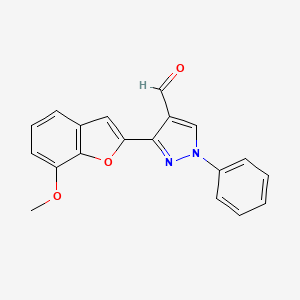
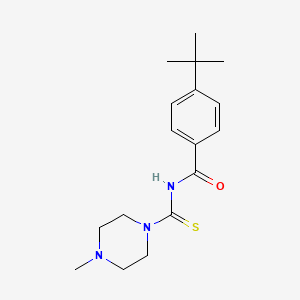
![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)
